ACETOXYETHYLDIMETHYLCHLOROSILANE
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ACETOXYETHYLDIMETHYLCHLOROSILANE typically involves the reaction of chlorodimethylsilane with ethyl acetate under controlled conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
ACETOXYETHYLDIMETHYLCHLOROSILANE undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form chlorodimethylsilane and ethyl acetate.
Substitution: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be involved in such reactions under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under mild conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Oxidation and Reduction: Specific oxidizing or reducing agents under controlled conditions.
Major Products Formed
Hydrolysis: Chlorodimethylsilane and ethyl acetate.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
ACETOXYETHYLDIMETHYLCHLOROSILANE is utilized in several scientific research areas:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organosilicon compounds.
Biology: Investigated for its potential use in modifying biological molecules and surfaces.
Industry: Employed in the production of specialty chemicals and materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of ACETOXYETHYLDIMETHYLCHLOROSILANE involves its ability to react with various nucleophiles and electrophiles. The compound’s silicon atom, bonded to both chlorine and acetate groups, makes it highly reactive and capable of forming stable bonds with other molecules. This reactivity is exploited in various applications, from organic synthesis to material science .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(chlorodimethylsilyl)ethane: Another organosilicon compound with similar reactivity but different structural properties.
Chlorodimethylsilane: A simpler compound with similar reactivity but lacking the acetate group.
Uniqueness
ACETOXYETHYLDIMETHYLCHLOROSILANE is unique due to its combination of silicon, chlorine, and acetate groups, which confer distinct reactivity and versatility in various chemical reactions. This makes it particularly valuable in research and industrial applications where such properties are desired .
Properties
IUPAC Name |
2-[chloro(dimethyl)silyl]ethyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClO2Si/c1-6(8)9-4-5-10(2,3)7/h4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHRINJAARPYIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC[Si](C)(C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClO2Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432800 |
Source
|
Record name | 2-(chlorodimethylsilyl)ethyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80432800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18306-45-1 |
Source
|
Record name | 2-(chlorodimethylsilyl)ethyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80432800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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